

(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine CAS number and structure

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Compound of Interest

Compound Name: (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine

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Technical Guide: (4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

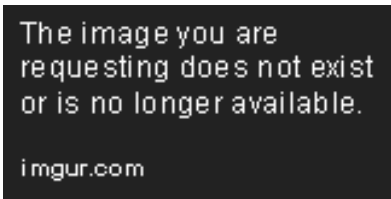
For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine is a fluorinated biphenyl derivative. The biphenyl scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} This document provides a technical overview of **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine**, including its chemical identity, a plausible synthetic route, and its potential application in drug discovery workflows.

Chemical Identity and Properties

The fundamental details of **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine** are summarized below.

Property	Value	Reference
CAS Number	884504-18-1	[3]
Molecular Formula	C ₁₃ H ₁₂ FN	[3]
Molecular Weight	201.24 g/mol	
IUPAC Name	(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine	
Structure		
Appearance	Pale yellow oil or solid	

Note: Specific experimental data for properties like melting point, boiling point, and solubility are not readily available in published literature.

A hydrochloride salt of this compound is also commercially available with the CAS number 1189729-43-8.[4]

Synthesis

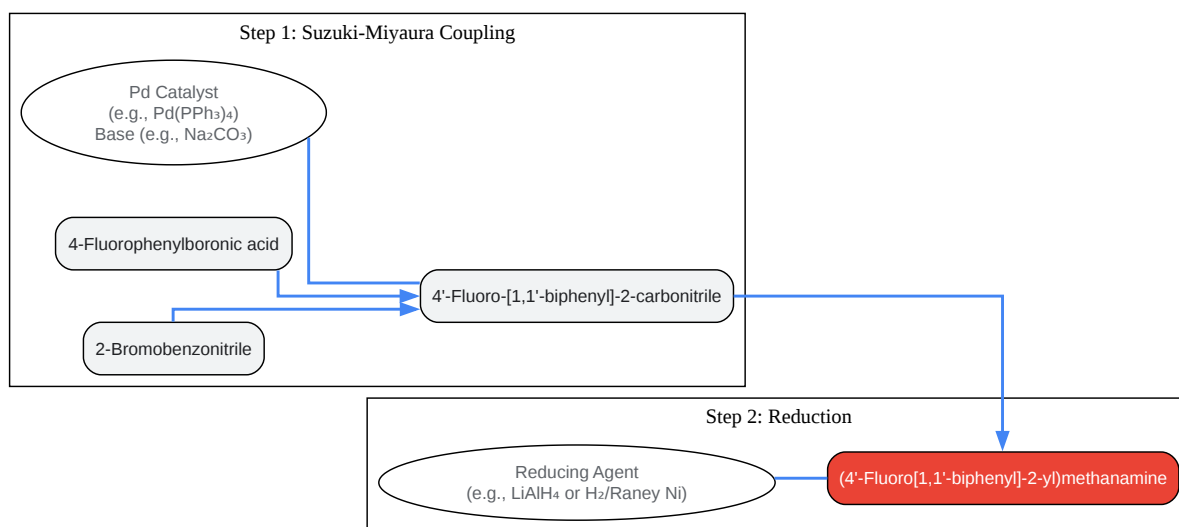
A specific, detailed experimental protocol for the synthesis of **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine** is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for the preparation of biphenyl derivatives.[5][6][7][8]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis can be envisioned as a two-step process starting from commercially available building blocks:

- Step 1: Suzuki-Miyaura Coupling to form the biphenyl core.

- Step 2: Reduction of a nitrile or another suitable functional group to the desired aminomethyl group.



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Caption: Proposed two-step synthesis of **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine**.

General Experimental Protocol

Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile (Suzuki-Miyaura Coupling)

- To a reaction vessel, add 2-bromobenzonitrile (1.0 eq.), 4-fluorophenylboronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a suitable base, for instance, aqueous sodium carbonate (2 M, 2.0 eq.).
- Add a solvent system, typically a mixture of toluene and ethanol.

- Heat the mixture to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup: dilute with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 4'-fluoro-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Synthesis of **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine** (Nitrile Reduction)

- In a dry reaction flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
- Cool the suspension to 0 °C.
- Slowly add a solution of 4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (1.0 eq.) in the same anhydrous solvent to the cooled suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.
- Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by a sodium hydroxide solution.
- Filter the resulting precipitate and wash it thoroughly with an organic solvent.
- Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine**.

- Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Spectroscopic Data (Representative)

Specific spectroscopic data for **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine** is not readily available in peer-reviewed literature. However, the following data for the related compound 4-Fluorobiphenyl (CAS: 324-74-3) can serve as a reference for the expected signals of the biphenyl core.[\[9\]](#)[\[10\]](#)[\[11\]](#)

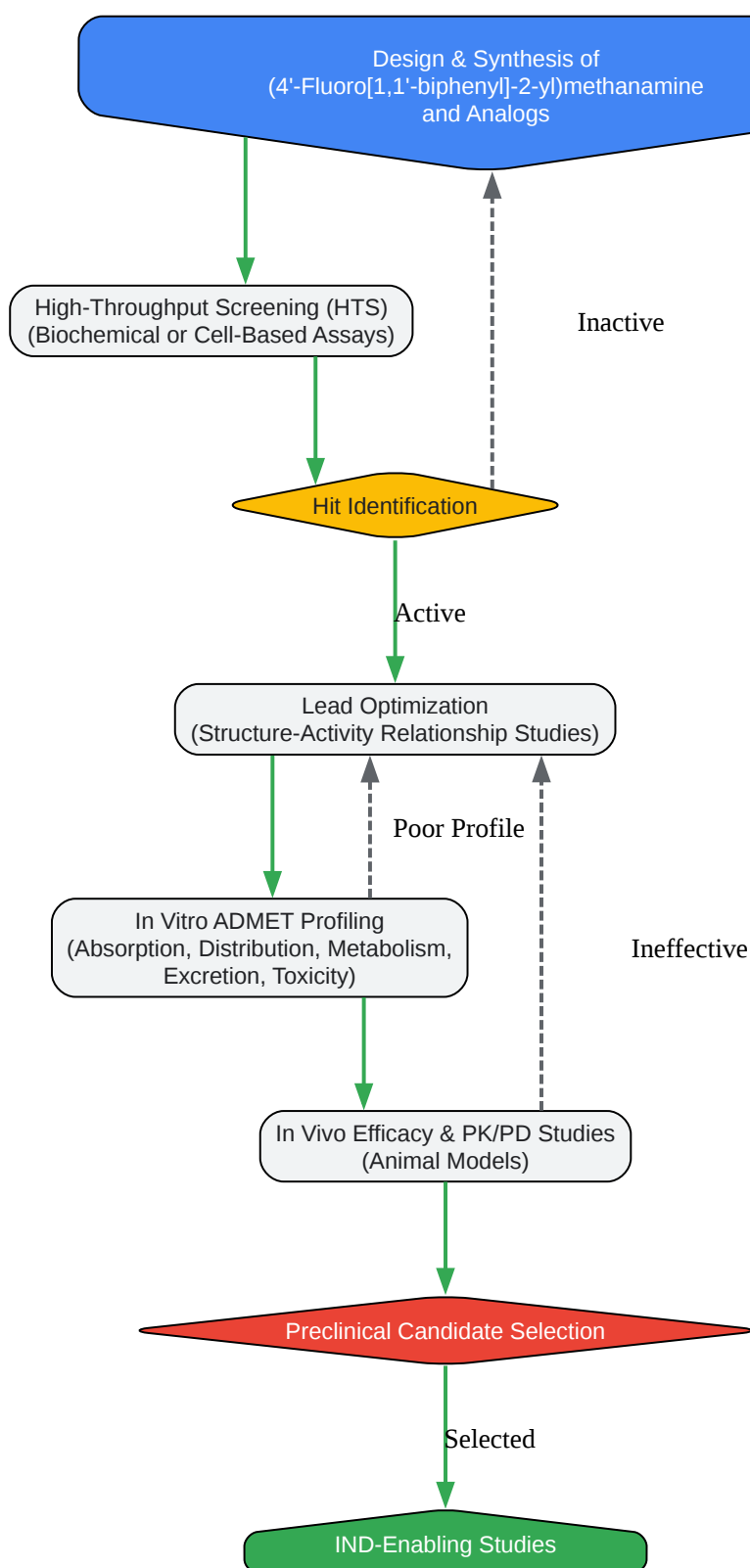
Data Type	4-Fluorobiphenyl
¹ H NMR (400 MHz, CDCl ₃)	δ 7.59-7.55 (m, 4H), 7.47 (t, J = 7.3 Hz, 2H), 7.38 (t, J = 7.3 Hz, 1H), 7.16 (t, J = 8.7 Hz, 2H) [9]
¹³ C NMR (100 MHz, CDCl ₃)	δ 162.5 (d, J(C-F) = 244.7 Hz), 140.3, 137.4 (d, J(C-F) = 3.2 Hz), 128.9, 128.7 (d, J(C-F) = 7.9 Hz), 127.3, 127.1, 115.6 (d, J(C-F) = 21.3 Hz) [9]

For **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine**, one would additionally expect to see a characteristic singlet for the -CH₂- group in the ¹H NMR spectrum, likely in the range of 3.5-4.5 ppm, and a corresponding signal in the ¹³C NMR spectrum.

Applications in Drug Discovery

While there are no specific biological activities reported for **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine**, its structure suggests its potential as a building block in medicinal chemistry. The primary amine provides a handle for further functionalization, and the fluorinated biphenyl core is a privileged scaffold in drug design.[\[12\]](#) Fluorine substitution is a common strategy to enhance metabolic stability and modulate the electronic properties of a lead compound.

The following diagram illustrates a general workflow for how a novel compound like **(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine** could be integrated into a drug discovery pipeline.



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Caption: A conceptual workflow for the integration of a novel chemical entity in drug discovery.

Conclusion

(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine is a chemical entity with potential as a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling. Its structural features, particularly the combination of a fluorinated biphenyl core and a reactive primary amine, make it an attractive starting material for the development of new chemical entities with potentially valuable biological activities. Further research into this and related compounds is warranted to fully explore their therapeutic and material applications.

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